

# A Technical Guide to the Spectroscopic Characterization of 4-Morpholinophenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Morpholinophenylboronic acid*

Cat. No.: *B1585960*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for **4-Morpholinophenylboronic acid** (CAS RN: 186498-02-2), a versatile building block in medicinal chemistry and materials science. While experimental spectra for this specific compound are not readily available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive characterization. This approach is designed to empower researchers in identifying and understanding this molecule, as well as in designing appropriate analytical protocols.

## Molecular Structure and Its Spectroscopic Implications

**4-Morpholinophenylboronic acid**, systematically named [4-(morpholin-4-yl)phenyl]boronic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.<sup>[1]</sup> The molecule integrates a phenyl ring, a boronic acid moiety, and a morpholine substituent. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

## Molecular Structure of **4-Morpholinophenylboronic Acid**

Caption: 2D structure of **4-Morpholinophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Morpholinophenylboronic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information for structural confirmation.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the morpholine moiety.

| Predicted Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                       | Rationale                                                                                                    |
|-----------------------------------------------|--------------|-------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| ~ 7.7 - 7.9                                   | Doublet      | 2H          | Ar-H ortho to -<br>$\text{B}(\text{OH})_2$       | The boronic acid group is electron-withdrawing, deshielding the ortho protons.                               |
| ~ 6.9 - 7.1                                   | Doublet      | 2H          | Ar-H ortho to -<br>$\text{N}(\text{morpholine})$ | The nitrogen of the morpholine is electron-donating, shielding the ortho protons.                            |
| ~ 3.8 - 4.0                                   | Triplet      | 4H          | $-\text{CH}_2\text{-O-}$<br>(Morpholine)         | Protons adjacent to the electronegative oxygen atom are deshielded.                                          |
| ~ 3.2 - 3.4                                   | Triplet      | 4H          | $-\text{CH}_2\text{-N-}$<br>(Morpholine)         | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |

---

~ 8.0 - 9.0

Broad Singlet

2H

-B(OH)<sub>2</sub>

Protons of the  
boronic acid  
hydroxyl groups  
are acidic and  
often exchange  
with trace water  
in the solvent,  
leading to a  
broad signal.

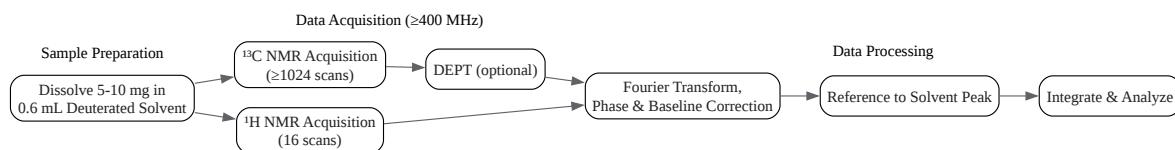
---

## Predicted <sup>13</sup>C NMR Spectrum

The carbon NMR spectrum will complement the <sup>1</sup>H NMR data, showing signals for each unique carbon environment.

| Predicted Chemical Shift ( $\delta$ , ppm) | Assignment                                   | Rationale                                                                                                 |
|--------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| ~ 150 - 155                                | Ar-C para to $-\text{B}(\text{OH})_2$        | Carbon directly attached to the electron-donating nitrogen atom is significantly deshielded.              |
| ~ 135 - 140                                | Ar-C ortho to $-\text{B}(\text{OH})_2$       | Aromatic carbons adjacent to the boronic acid group.                                                      |
| ~ 130 - 135                                | Ar-C ipso to $-\text{B}(\text{OH})_2$        | The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation. |
| ~ 115 - 120                                | Ar-C ortho to $-\text{N}(\text{morpholine})$ | Aromatic carbons adjacent to the morpholine nitrogen.                                                     |
| ~ 66 - 68                                  | $-\text{CH}_2\text{-O-}$ (Morpholine)        | Aliphatic carbons bonded to the highly electronegative oxygen atom.                                       |
| ~ 48 - 50                                  | $-\text{CH}_2\text{-N-}$ (Morpholine)        | Aliphatic carbons bonded to the nitrogen atom.                                                            |

## Experimental Protocol for NMR Data Acquisition


Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Morpholinophenylboronic acid** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for boronic acids as it can help in observing the exchangeable  $-\text{B}(\text{OH})_2$  protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set a spectral width of approximately 16 ppm.
  - Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set a spectral width of approximately 220 ppm.
  - A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups, which is particularly useful for confirming the morpholine ring structure.

### NMR Acquisition Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of **4-Morpholinophenylboronic acid** will be dominated by absorptions from the O-H, C-H, C-N, C-O, and B-O bonds.

### Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration                          | Intensity     | Rationale                                                                                                      |
|--------------------------------|------------------------------------|---------------|----------------------------------------------------------------------------------------------------------------|
| 3200 - 3600                    | O-H stretch (B-OH)                 | Strong, Broad | Characteristic of the hydroxyl groups of the boronic acid, often showing hydrogen bonding. <a href="#">[2]</a> |
| 2850 - 3000                    | C-H stretch (aliphatic & aromatic) | Medium-Strong | Overlapping signals from the C-H bonds of the phenyl and morpholine rings. <a href="#">[3]</a>                 |
| ~ 1600, ~1500                  | C=C stretch (aromatic)             | Medium        | Typical absorptions for a para-substituted benzene ring.                                                       |
| ~ 1310 - 1380                  | B-O stretch                        | Strong        | A key diagnostic peak for the presence of a boronic acid. <a href="#">[4]</a>                                  |
| ~ 1230 - 1270                  | C-N stretch (aryl-amine)           | Strong        | Stretching vibration of the bond between the phenyl ring and the morpholine nitrogen.                          |
| ~ 1115                         | C-O-C stretch (ether)              | Strong        | Characteristic asymmetric stretching of the ether linkage within the morpholine ring. <a href="#">[3]</a>      |

## Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

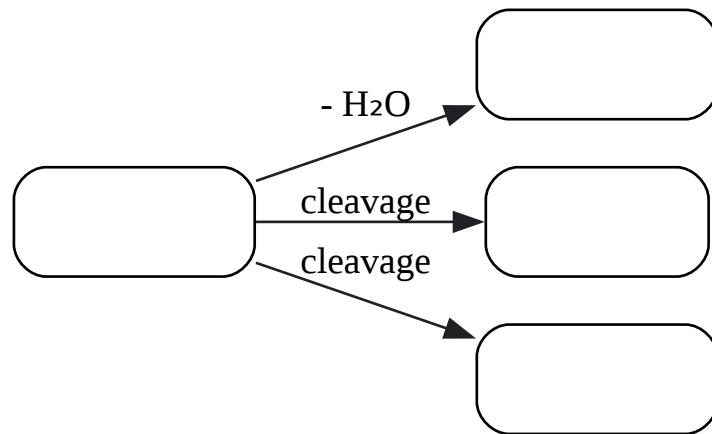
Methodology:

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.
  - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

## Predicted Mass Spectrometric Data


Based on the molecular formula  $\text{C}_{10}\text{H}_{14}\text{BNO}_3$ , the calculated molecular weight is approximately 207.04 g/mol .[\[1\]](#) High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

| Adduct / Ion   | Predicted m/z | Rationale                                                                                                |
|----------------|---------------|----------------------------------------------------------------------------------------------------------|
| $[M+H]^+$      | 208.11395     | Protonated molecular ion, commonly observed in electrospray ionization (ESI) positive mode.[5]           |
| $[M+Na]^+$     | 230.09589     | Sodium adduct, also common in ESI positive mode.[5]                                                      |
| $[M-H]^-$      | 206.09939     | Deprotonated molecular ion, observed in ESI negative mode.[5]                                            |
| $[M+H-H_2O]^+$ | 190.10393     | Loss of a water molecule from the protonated molecular ion, a common fragmentation for boronic acids.[5] |

## Predicted Fragmentation Pathway

Under ionization conditions, the molecular ion can fragment in predictable ways. Key fragmentations would involve the morpholine ring and the boronic acid group.

### Predicted ESI+ Fragmentation



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [4-(MORPHOLIN-4-YL)PHENYL]BORONIC ACID | CAS 186498-02-2 [matrix-fine-chemicals.com]
- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - [4-(morpholin-4-yl)phenyl]boronic acid (C<sub>10</sub>H<sub>14</sub>BNO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Morpholinophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585960#spectroscopic-data-nmr-ir-ms-of-4-morpholinophenylboronic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)